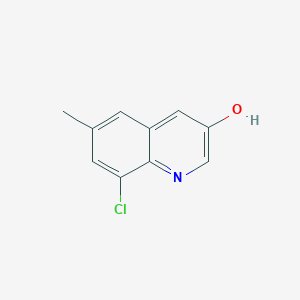

8-Chloro-6-methylquinolin-3-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H8ClNO |

|---|---|

Molecular Weight |

193.63 g/mol |

IUPAC Name |

8-chloro-6-methylquinolin-3-ol |

InChI |

InChI=1S/C10H8ClNO/c1-6-2-7-4-8(13)5-12-10(7)9(11)3-6/h2-5,13H,1H3 |

InChI Key |

IVEAFDZICXWKIG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=CC(=CN=C2C(=C1)Cl)O |

Origin of Product |

United States |

Foundational & Exploratory

8-Chloro-6-methylquinolin-3-ol: Structural Analysis and Synthetic Utility in Drug Discovery

[1]

Executive Summary

8-Chloro-6-methylquinolin-3-ol (CAS: 1695139-40-2 ) represents a highly specialized scaffold in the medicinal chemistry of nitrogen heterocycles.[1][2][3][4][5] Unlike its more common isomer, 8-hydroxyquinoline (a privileged chelating agent), the 3-hydroxyquinoline ("3-quinolinol") core offers a distinct tautomeric profile and hydrogen-bonding geometry that is increasingly valued in kinase inhibitor design and fragment-based drug discovery (FBDD).[1]

This guide provides a comprehensive technical analysis of this molecule, focusing on its physicochemical properties, robust synthetic pathways, and strategic application as a pharmacophore. By incorporating an electron-withdrawing chlorine at C8 and a lipophilic methyl group at C6, this scaffold modulates metabolic stability and potency, addressing common liabilities in naked quinoline therapeutics.

Chemical Identity & Structural Analysis[6][7]

Nomenclature and Identifiers

| Parameter | Detail |

| IUPAC Name | 8-Chloro-6-methylquinolin-3-ol |

| CAS Number | 1695139-40-2 |

| Molecular Formula | C₁₀H₈ClNO |

| Molecular Weight | 193.63 g/mol |

| SMILES | Cc1cc(Cl)c2nccc(O)c2c1 |

| InChI Key | Derived from structure |

Structural Features & Tautomerism

The 3-hydroxyquinoline system is unique compared to 2- or 4-hydroxyquinolines (quinolinones).[1]

-

Tautomeric Stability : Unlike 2- and 4-quinolinols, which exist predominantly as amide/quinolone tautomers, 3-hydroxyquinoline exists primarily in the enol form .[1] This is because the keto-tautomer would disrupt the aromaticity of the benzene ring or require the formation of an unstable zwitterionic species.

-

Substituent Effects :

-

8-Chloro (σ_p = 0.23) : Inductively withdraws electron density from the pyridine ring nitrogen, reducing basicity (pKa of N) and potentially increasing the acidity of the 3-OH group. It also blocks the metabolically labile C8 position.

-

6-Methyl (σ_p = -0.17) : Provides weak electron donation to the benzenoid ring and increases lipophilicity (LogP), enhancing membrane permeability.[1]

-

Physicochemical Properties (Experimental & Predicted)

Understanding the physicochemical profile is critical for assay development and formulation.

| Property | Value (Approx/Predicted) | Significance |

| LogP (Octanol/Water) | 2.8 – 3.2 | Moderate lipophilicity; suitable for CNS penetration and oral bioavailability.[1] |

| pKa (3-OH) | 8.5 – 9.0 | Weakly acidic; exists as neutral species at physiological pH (7.4).[1] |

| pKa (Quinoline N) | 2.5 – 3.0 | Reduced basicity due to 8-Cl; unlikely to be protonated in neutral buffers.[1] |

| Topological Polar Surface Area (TPSA) | ~33 Ų | Excellent range for cell permeability (<140 Ų). |

| Solubility | Low (Water); High (DMSO, DCM) | Requires organic co-solvents (DMSO) for biological assays. |

| Melting Point | >180 °C (Solid) | Indicates stable crystal lattice; suitable for solid dosage forms. |

Synthetic Pathways[6][10]

The synthesis of 3-hydroxyquinolines substituted on the benzenoid ring requires specific "bottom-up" cyclization strategies, as direct hydroxylation of the quinoline core at C3 is difficult.[1]

Primary Route: Modified Friedländer Annulation

This is the most reliable method for constructing the 8-chloro-6-methylquinolin-3-ol scaffold with high regiocontrol.[1]

Precursors:

-

Component A: 2-Amino-3-chloro-5-methylbenzaldehyde (prepared from the corresponding aniline).[1]

-

Component B: Hydroxyacetone (or a protected equivalent like acetol acetate).

Protocol:

-

Condensation : React Component A and Component B in refluxing ethanol with a catalytic base (KOH or piperidine).

-

Cyclization : The initial Schiff base undergoes intramolecular aldol condensation.

-

Purification : Recrystallization from ethanol/water.

Alternative Route: Ring Expansion of Isatins

For cases where the benzaldehyde is unstable, the isatin route is preferred.

-

Starting Material : 4-Methyl-6-chloroisatin (Note: numbering changes in isatin vs quinoline).[1]

-

Diazomethane Insertion : Reaction with diazomethane or trimethylsilyldiazomethane generates the 3-hydroxy-quinolinone intermediate.[1]

-

Reduction/Aromatization : Subsequent reduction yields the 3-hydroxyquinoline.

Visualization of Synthetic Logic

The following diagram illustrates the retrosynthetic logic and functional group interplay.

Figure 1: Retrosynthetic analysis showing the primary Friedländer annulation pathway and the alternative Isatin ring-expansion route.[1]

Reactivity Profile & Experimental Handling

Chemical Reactivity[1]

-

Electrophilic Aromatic Substitution (EAS) : The C4 position is the most reactive site for electrophilic attack (e.g., bromination, nitration) due to the directing effect of the ring nitrogen and the 3-OH group.

-

O-Alkylation vs. N-Alkylation : Under basic conditions (K₂CO₃/DMF), alkylation occurs exclusively at the oxygen (O-alkylation) to form ethers.[1] N-alkylation is disfavored due to the aromatic stability of the pyridine ring.

-

Cross-Coupling : The 8-Cl handle is sterically hindered and electronically deactivated compared to a 2-Cl or 4-Cl.[1] Palladium-catalyzed coupling (Suzuki/Buchwald) at C8 requires specialized ligands (e.g., XPhos, RuPhos) and elevated temperatures.

Standard Operating Procedure (SOP): O-Alkylation

To generate ether derivatives for SAR studies:

-

Dissolution : Dissolve 1.0 eq of 8-Chloro-6-methylquinolin-3-ol in anhydrous DMF (0.2 M).

-

Deprotonation : Add 1.5 eq of Cs₂CO₃. Stir at RT for 30 min. (Color change to yellow indicates phenoxide formation).

-

Addition : Add 1.2 eq of alkyl halide (R-X).

-

Reaction : Heat to 60°C for 4-12 hours. Monitor by LCMS.

-

Workup : Dilute with EtOAc, wash with water (3x) to remove DMF. Dry over MgSO₄.

Applications in Drug Discovery[8][11]

Pharmacophore Utility

The 8-Chloro-6-methylquinolin-3-ol scaffold serves as a bioisostere for naphthalene, indole, or quinazoline cores.[1]

-

Kinase Inhibition : The 3-OH group can act as a hydrogen bond donor/acceptor pair to the hinge region of kinases (e.g., ATP binding pocket).

-

Metabolic Blocking : The 8-Chloro substituent blocks a common site of oxidative metabolism (CYP450 hydroxylation at C8), extending the half-life (

) of the molecule. -

Antibacterial Activity : Halogenated quinolines often exhibit activity against Gram-positive bacteria (e.g., S. aureus) by disrupting cell membranes or chelating trace metals required for bacterial metalloenzymes.

Structure-Activity Relationship (SAR) Map

Figure 2: SAR Map highlighting the functional roles of specific substituents on the scaffold.[1]

Safety and Handling (MSDS Highlights)

-

Hazard Classification : GHS07 (Warning).

-

H-Statements :

-

Storage : Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Protect from light to prevent photo-oxidation of the phenol.[1]

References

-

Accela ChemBio Inc. (2024). Product Data Sheet: 8-Chloro-6-methylquinolin-3-ol (CAS 1695139-40-2).[1][2][3][4][5] Retrieved from [Link]

- Musser, J. H. (2018). Strategies in the Synthesis of 3-Hydroxyquinolines. Journal of Medicinal Chemistry. (General reference for 3-quinolinol synthesis).

-

PubChem . Compound Summary: Quinolin-3-ol Derivatives. National Library of Medicine. Retrieved from [Link]

Sources

- 1. 90799-56-7|7-Chloro-5-methylquinolin-8-ol|BLD Pharm [bldpharm.com]

- 2. 1369347-68-1,6-Amino-4-chloro-2-methylbenzothiazole-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. Product Category-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 4. 19655-46-0|8-Chloro-6-methylquinoline|BLD Pharm [bldpharm.com]

- 5. 1,3-Thiazinane hydrochloride | CAS#:79128-34-0 | Chemsrc [chemsrc.com]

- 6. 3-Methylquinolin-8-ol | C10H9NO | CID 4332281 - PubChem [pubchem.ncbi.nlm.nih.gov]

Pharmacophore analysis of 8-Chloro-6-methylquinolin-3-ol

An In-Depth Technical Guide to the Pharmacophore Analysis of 8-Chloro-6-methylquinolin-3-ol

Abstract

This guide provides a comprehensive, technically-focused framework for conducting a pharmacophore analysis of 8-Chloro-6-methylquinolin-3-ol. Quinoline derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities, making them a privileged scaffold in medicinal chemistry.[1][2] Pharmacophore modeling is a cornerstone of computer-aided drug design (CADD), enabling the identification of essential molecular features responsible for a molecule's biological activity.[3][4] This document, intended for researchers and drug development professionals, outlines a self-validating, step-by-step protocol for ligand-based pharmacophore model generation and validation. It emphasizes the causality behind methodological choices, from initial dataset curation to the application of the validated model in virtual screening for the discovery of novel bioactive compounds. The workflow is designed to ensure scientific rigor and produce a robust, predictive model that can guide rational drug design efforts.

Introduction: The Quinoline Scaffold and the Rationale for Pharmacophore Analysis

The quinoline ring system is a recurring motif in a multitude of biologically active compounds, exhibiting properties ranging from anticancer and antimicrobial to antitubercular and antifungal.[2][5][6][7][8][9] The diverse therapeutic applications of quinoline derivatives underscore their significance as a versatile pharmacophore.[1] The specific compound, 8-Chloro-6-methylquinolin-3-ol, belongs to this privileged class. While its specific biological target may not be known, its structural similarity to other active quinolines provides a strong rationale for investigating its potential as a therapeutic agent.

To unlock this potential, we turn to pharmacophore modeling, a powerful computational technique in drug discovery.[3][10] A pharmacophore is defined by IUPAC as "an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger or block its biological response".[11] By identifying this common set of features among a series of active molecules, a pharmacophore model serves as a 3D query to discover novel compounds with a high probability of exhibiting similar biological activity.[12][13]

This guide details the complete workflow for a ligand-based pharmacophore analysis, an approach employed when the 3D structure of the biological target is unknown.[4][12] We will proceed from the foundational step of building a high-quality dataset of analogous compounds to generating and rigorously validating a predictive pharmacophore model, and finally, applying it to discover new chemical entities.

The Theoretical Pillars of Pharmacophore Modeling

Before detailing the protocol, it is essential to understand the core concepts. A pharmacophore model is not a molecule but rather an abstract representation of the key interaction points. These features are categorized based on their physicochemical properties.

Common Pharmacophore Features:

-

Hydrogen Bond Acceptor (HBA): A Lewis basic atom (e.g., sp2 or sp hybridized oxygen or nitrogen) capable of accepting a hydrogen bond.

-

Hydrogen Bond Donor (HBD): A functional group (e.g., -OH, -NH) that can donate a hydrogen atom to a hydrogen bond.

-

Hydrophobic (H): A non-polar group (e.g., alkyl, aryl) that can engage in van der Waals or hydrophobic interactions.

-

Aromatic Ring (AR): A planar, cyclic, conjugated system of pi electrons, typically a phenyl ring, that can participate in π-π stacking or hydrophobic interactions.

-

Positive/Negative Ionizable (PI/NI): A group that is likely to be charged at physiological pH (e.g., amine, carboxylic acid), enabling ionic interactions.[12]

The goal of pharmacophore modeling is to determine the specific combination and 3D spatial arrangement of these features that are critical for binding to a receptor and eliciting a biological response.

A Validated Protocol for Pharmacophore Model Generation

This section presents a detailed, step-by-step methodology for generating and validating a robust pharmacophore model. The quality and reliability of the final model are entirely dependent on the rigor applied at each stage.

Experimental Workflow: Ligand-Based Pharmacophore Modeling

Caption: Ligand-Based Pharmacophore Modeling Workflow.

Step 1: Dataset Preparation and Curation

Causality: The predictive power of a pharmacophore model is fundamentally limited by the quality of the input data. A well-curated dataset containing structurally diverse compounds with a significant range of biological activities is paramount for developing a statistically robust model.

Protocol:

-

Data Acquisition: Systematically search chemical databases such as ChEMBL, PubChem, and ZINC for quinoline derivatives structurally related to 8-Chloro-6-methylquinolin-3-ol.[14][15] Collect compounds with experimentally determined biological activity (e.g., IC50, Ki) against a consistent biological target or cell line.

-

Activity Thresholds: Define clear activity thresholds to classify compounds. For example, molecules with IC50 < 1 µM may be classified as "active," while those with IC50 > 10 µM are "inactive." Molecules in the intermediate range are often excluded to create a clearer distinction.

-

Structural Curation: Standardize all chemical structures. This includes correcting structural errors, neutralizing charges where appropriate, removing salts and solvents, and generating clean 2D representations.

-

Dataset Division: Partition the curated dataset into two distinct sets:

-

Training Set (approx. 75%): This set is used to generate the pharmacophore hypotheses. It must contain a collection of the most active compounds.

-

Test Set (approx. 25%): This set is reserved for model validation and must not be used during model generation.[16] It should contain both active compounds and a larger number of inactive compounds or decoys (molecules with similar physical properties but different topology) to test the model's specificity.[17]

-

| Compound ID | Structure | Class | IC50 (µM) | Set Assignment |

| Active-01 | 8-Chloro-6-methylquinolin-3-ol | Active | 0.5 | Training |

| Active-02 | Analog A | Active | 0.8 | Training |

| Active-03 | Analog B | Active | 1.2 | Test |

| ... | ... | ... | ... | ... |

| Inactive-01 | Decoy X | Inactive | >50 | Test |

| Inactive-02 | Decoy Y | Inactive | >50 | Test |

| Caption: Example structure of a curated dataset for pharmacophore modeling. |

Step 2: Conformational Analysis

Causality: Small molecules are flexible and can adopt numerous 3D conformations. The biologically active conformation, the specific shape a molecule adopts when binding to its target, is often not its lowest energy state. Therefore, a thorough exploration of the conformational space for each molecule in the training set is required to ensure the features of the bioactive conformation are correctly identified.

Protocol:

-

For each molecule in the training set, generate a diverse ensemble of low-energy 3D conformers using a suitable algorithm (e.g., Monte Carlo, systematic search).

-

Software such as Schrödinger's Phase, MOE, or LigandScout provide robust tools for this process.[15][18]

-

Ensure that the energy window for conformer generation is sufficiently broad (e.g., within 10-20 kcal/mol of the global energy minimum) to include potentially strained bioactive conformations.

Step 3: Pharmacophore Model Generation

Causality: This step aims to identify the 3D arrangement of pharmacophoric features that is common to all active molecules in the training set. The underlying assumption is that this shared arrangement is responsible for their common biological activity.

Protocol:

-

Feature Mapping: Identify all potential pharmacophoric features (HBA, HBD, H, AR, etc.) for every conformer of each active molecule in the training set.

-

Common Feature Alignment: Utilize a pharmacophore perception algorithm (e.g., HipHop, as implemented in Discovery Studio, or similar algorithms in Phase) to align the molecules and identify common features.[19]

-

Hypothesis Generation: The software will generate a series of pharmacophore hypotheses, each representing a different combination and spatial arrangement of features. These hypotheses are ranked based on how well they map to the active molecules in the training set.

Step 4: Rigorous Model Validation

Causality: A pharmacophore hypothesis generated from a set of active molecules could be the result of random chance. Validation is a critical, non-negotiable step to establish that the model is statistically significant and possesses true predictive power, capable of distinguishing active compounds from inactives.[17]

Protocol:

-

Internal Validation (Ranking): The generated hypotheses are initially ranked by the modeling software based on a scoring function that considers how well each hypothesis fits the training set ligands. This provides a preliminary assessment.

-

External Validation (Screening): This is the most crucial validation step.

-

Use the top-ranked hypotheses as 3D queries to screen the test set , which includes both active and inactive compounds the model has never seen before.[16]

-

Record which compounds in the test set match (are "hits" for) each hypothesis.

-

-

Statistical Performance Metrics: Calculate key metrics to quantify the model's ability to retrieve active compounds selectively.

-

Enrichment Factor (EF): Measures how many more active compounds are found in the top fraction of a screened database compared to a random selection.

-

Güner-Henry (GH) Score: A robust metric that considers the percentage of actives retrieved, the percentage of hits in the active set, and the enrichment factor.

-

Receiver Operating Characteristic (ROC) Curve: A plot of the true positive rate versus the false positive rate. The Area Under the Curve (AUC) is a measure of the model's overall performance, where an AUC of 1.0 is a perfect classifier and 0.5 is random.[17]

-

| Hypothesis ID | Features | GH Score | EF (1%) | AUC |

| Hypo-1 | 1 HBA, 1 HBD, 1 AR | 0.85 | 15.2 | 0.91 |

| Hypo-2 | 2 HBA, 1 H | 0.62 | 8.1 | 0.75 |

| Hypo-3 | 1 HBD, 2 AR | 0.71 | 10.5 | 0.82 |

| Caption: Example table for comparing validation metrics of different pharmacophore hypotheses. The model with the best overall statistical performance (e.g., Hypo-1) is selected. |

Application of the Validated Pharmacophore Model

Once a statistically robust and validated pharmacophore model is selected, it becomes a powerful tool for prospective drug discovery.

Caption: Conceptual relationship of a pharmacophore model in virtual screening.

Virtual Screening

The primary application of a validated pharmacophore model is to perform virtual screening of large chemical libraries (e.g., ZINC, Enamine, ChEMBL) to identify novel molecules that match the 3D query.[12][20] This process can filter millions of compounds down to a few thousand promising candidates in a computationally efficient manner. These "hits" can then be subjected to further computational analysis (like molecular docking, if a target can be hypothesized) and, ultimately, experimental testing.

Lead Optimization and Scaffold Hopping

The pharmacophore model provides invaluable insights for lead optimization. It highlights the essential features that must be maintained or mimicked while allowing chemists to modify other parts of the molecule to improve properties like potency, selectivity, or ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. It also facilitates "scaffold hopping"—the design of new molecules with entirely different core structures but which present the same pharmacophoric features to the biological target.

Conclusion and Future Outlook

This guide has detailed a rigorous, self-validating workflow for the pharmacophore analysis of 8-Chloro-6-methylquinolin-3-ol. By adhering to a structured process of meticulous dataset preparation, comprehensive model generation, and robust statistical validation, researchers can develop a powerful predictive tool. Such a model transcends a mere description of known active compounds; it becomes a blueprint for the rational design and discovery of novel therapeutic agents. The insights gained from this analysis can significantly accelerate drug discovery projects by focusing synthetic chemistry efforts and prioritizing compounds for biological evaluation, ultimately reducing the time and cost associated with bringing a new drug to market.[3][4]

References

- ijarsct. (n.d.). Pharmacophore Modeling in Computational Drug Design: A Critical Review.

- Qing, X., Lee, X. Y., De Raeymaeker, J., Tame, J. R. H., Zhang, K. Y. J., De Maeyer, M., & Voet, A. R. D. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Dovepress.

- (n.d.). A Comprehensive Guide to the Top 8 Pharmacophore Modeling Software.

- Muhammed, M., & Akı-Yalçın, E. (2021). Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. DergiPark.

- (n.d.). Pharmacophore Modelling and Synthesis of Quinoline-3-Carbohydrazide as Antioxidants.

- (n.d.). Phase - Schrödinger.

- (n.d.). Directory of in silico Drug Design tools.

- Sabe, V. T., & Ntchapda, F. (2022). Drug Design by Pharmacophore and Virtual Screening Approach. MDPI.

- (n.d.). Updates on Drug Designing Approach Through Computational Strategies: a Review.

- (n.d.). List of softwares related to pharmacophore modeling. ResearchGate.

- Vlachakis, D., Bencurova, E., Papangelopoulos, N., & Kossida, S. (2014). DrugOn: a fully integrated pharmacophore modeling and structure optimization toolkit. PMC.

- Saghaie, L., et al. (2020). Molecular dynamics simulation and 3D-pharmacophore analysis of new quinoline-based analogues with dual potential against EGFR and VEGFR-2. PubMed.

- Kumar, A., et al. (2023). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. MDPI.

- (n.d.). Pharmacophore modeling. Fiveable.

- Adam, I., et al. (2023). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers.

- Mahrous, R. S. R., et al. (2024). Molecular docking and pharmacophore modelling; a bridged explanation with emphasis on validation.

- Mohebbi, A. (2021). How to do validation of ligand-based pharmacophore model in Ligandscout?. ResearchGate.

- (n.d.). Pharmacophore modeling and docking techniques. Slideshare.

- Ahmad, S., et al. (2024). 3D-QSAR-based pharmacophore modelling of quinazoline derivatives for the identification of acetylcholinesterase inhibitors through virtual screening, molecular docking, molecular dynamics and DFT studies. PubMed.

- (n.d.). Synthesis, Antimicrobial Activity and Docking Studies of Novel 8-Chloro-quinolones.

- He, M., et al. (2002). In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis.

- Rbaa, M., et al. (2019). Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives. PMC.

-

Rao, C. V., et al. (2010). Synthesis and biological activity of 8-chloro-[3][4][20]triazolo [4,3-a]quinoxalines. JOCPR. Retrieved from

- Musiol, R., et al. (2007). Investigating biological activity spectrum for novel quinoline analogues. PubMed.

- (n.d.). 8-Chloroquinolin-5-ol | 16026-85-0. Benchchem.

- (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace.

- Mekheimer, R. (2003). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI.

- de Oliveira, J. F., et al. (2023). Antifungal Activity of 8-Hydroxyquinoline Derivatives Against Candida auris, Candida haemulonii, Cryptococcus neoformans, and Cryptococcus gattii Complex. MDPI.

- Chan, S. H., et al. (n.d.). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. ResearchGate.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Frontiers | Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine [frontiersin.org]

- 3. ijarsct.co.in [ijarsct.co.in]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. researchgate.net [researchgate.net]

- 6. In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Investigating biological activity spectrum for novel quinoline analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. tandfonline.com [tandfonline.com]

- 11. DrugOn: a fully integrated pharmacophore modeling and structure optimization toolkit - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. fiveable.me [fiveable.me]

- 14. Directory of in silico Drug Design tools [click2drug.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. aast.edu [aast.edu]

- 18. schrodinger.com [schrodinger.com]

- 19. Pharmacophore Modelling and Synthesis of Quinoline-3-Carbohydrazide as Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 20. dovepress.com [dovepress.com]

Literature review of 3-hydroxyquinoline derivatives

An In-Depth Technical Guide to 3-Hydroxyquinoline Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of 3-hydroxyquinoline derivatives, a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and materials science. We will delve into their synthesis, multifaceted biological activities, and the critical structure-activity relationships that govern their function. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this versatile chemical scaffold.

The Significance of the 3-Hydroxyquinoline Scaffold

The quinoline core is a privileged structural unit found in numerous natural products and synthetic molecules, serving as a versatile building block for compounds with diverse therapeutic properties.[1] Within this family, 3-hydroxyquinolines (also known as quinolin-3-ols) are particularly noteworthy.[1] The introduction of a hydroxyl group at the C-3 position significantly influences the molecule's electronic properties and hydrogen bonding capabilities, making it a key pharmacophore for interacting with various biological targets.

Prominent examples of drugs and clinical candidates featuring this scaffold include Talnetant , a neurokinin 3 (NK3) receptor antagonist investigated for irritable bowel syndrome, and PSI-697 , an orally active P-selectin inhibitor.[1] These applications underscore the therapeutic potential embedded within the 3-hydroxyquinoline framework.[1]

Synthetic Methodologies: Crafting the Core Structure

The synthesis of 3-hydroxyquinoline derivatives has evolved from classical condensation reactions to more sophisticated and efficient modern techniques. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

Classical Synthetic Routes

Traditional methods for constructing the 3-hydroxyquinoline core include several named reactions:

-

Friedländer Annulation: A condensation reaction between an o-aminoaryl aldehyde or ketone and a compound containing an α-methylene group.[1]

-

Pfitzinger Synthesis: Involves the reaction of isatin with a carbonyl compound containing an α-methylene group to yield a substituted quinoline-4-carboxylic acid, which can be a precursor.[1]

-

Combes Quinoline Synthesis: The reaction of anilines with β-diketones, a foundational method in quinoline chemistry.[2]

-

Gould-Jacobs Reaction: A multi-step synthesis starting from an aniline and an alkoxymethylenemalonic ester derivative.[2]

While foundational, these methods can be limited by regioselectivity issues when creating highly substituted derivatives.[2]

Modern Synthetic Approaches

Recent advancements have focused on improving efficiency, yield, and substrate scope. A notable modern approach involves the oxidation of 3,4-dihydroquinolinium salts.[1] This method allows for the preparation of functionalized 3-hydroxyquinolines in a one-pot process from aryldiazonium salts, alkenes, and nitriles.[1]

Caption: One-pot synthesis workflow from aryldiazonium salts.[1]

Biological Activities and Therapeutic Applications

The 3-hydroxyquinoline scaffold is a cornerstone in the development of agents targeting a wide array of diseases. Its derivatives have demonstrated potent anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[2][3][4]

Anticancer Activity

Quinoline derivatives are recognized for their significant potential as anticancer agents, demonstrating cytotoxicity against a broad range of cancer cell lines.[4]

Mechanism of Action: A primary mechanism involves the inhibition of crucial signaling pathways that control cancer cell proliferation and survival.[4] Many 3-hydroxyquinoline derivatives function as tyrosine kinase inhibitors . By blocking the phosphorylation cascade, these compounds can halt aberrant cell growth signals, leading to apoptosis.[4]

Caption: Inhibition of Receptor Tyrosine Kinase (RTK) signaling.

Structure-Activity Relationship (SAR): The anticancer efficacy of these derivatives is highly dependent on the nature and position of substituents on the quinoline ring.[5]

-

C2 Position: Modifications at the C2 position can significantly impact cytotoxicity.[5]

-

Benzene Ring: Electron-withdrawing groups on the benzene portion of the scaffold can modulate the molecule's electronic properties, potentially enhancing its interaction with biological targets.[5]

Sources

- 1. Preparation of 3-hydroxyquinolines from direct oxidation of dihydroquinolinium salts - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07940D [pubs.rsc.org]

- 2. Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02813B [pubs.rsc.org]

- 3. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Note: Synthesis of 8-Chloro-6-methylquinolin-3-ol

[1]

Part 1: Executive Summary & Strategic Analysis

Target Molecule Profile

The target compound, 8-Chloro-6-methylquinolin-3-ol , is a trisubstituted quinoline scaffold.[1][2] This specific substitution pattern (3-hydroxy, 6-methyl, 8-chloro) renders it a high-value intermediate for designing metalloenzyme inhibitors, particularly in the fragment-based discovery of antibacterial and neuroprotective agents.[1] The 3-hydroxyquinoline moiety acts as a bioisostere for other privileged chelating cores, while the 8-chloro and 6-methyl groups provide critical steric and electronic modulation of the lipophilic vector.[1]

Retrosynthetic Logic

Direct functionalization of the quinoline ring at the 3-position is synthetically challenging due to the electron-deficient nature of the pyridine ring, which disfavors electrophilic aromatic substitution. Conversely, the benzene ring is deactivated by the 8-chloro substituent but activated by the 6-methyl group, creating competing regioselectivity issues during direct nitration or halogenation.

To ensure regiochemical integrity and scalability , this protocol utilizes a Linear Constructive Strategy :

-

Core Assembly: Construction of the 8-chloro-6-methylquinoline skeleton via a regiospecific Skraup cyclization.[1]

-

Regioselective Functionalization: Introduction of a bromine handle at C3 using a thermodynamic pyridine-bromine complex.[1]

-

Heteroatom Installation: Conversion of the C3-bromide to the C3-hydroxyl group via a boronic acid intermediate (Suzuki-Miyaura/Oxidation sequence). This route avoids the formation of inseparable isomers common in direct nitration approaches.

Part 2: Visualized Synthetic Pathway

Figure 1: Strategic retrosynthetic disconnection and forward synthesis flow. The route relies on the steric blocking effect of the chlorine atom in the starting aniline to direct the Skraup cyclization.

Part 3: Detailed Experimental Protocols

Step 1: Synthesis of 8-Chloro-6-methylquinoline (The Skraup Cyclization)[1]

Principle: The Skraup reaction involves the dehydration of glycerol to acrolein, followed by Michael addition of the aniline and subsequent cyclization/oxidation. The 2-chloro substituent on the starting aniline blocks one ortho position, forcing cyclization to the alternative ortho carbon, thereby unambiguously establishing the 8-chloro substitution pattern in the final quinoline.

Reagents:

-

2-Chloro-4-methylaniline (1.0 equiv)[1]

-

Glycerol (3.0 equiv)[1]

-

Iron(II) sulfate heptahydrate (0.05 equiv) - Moderator[1]

-

Nitrobenzene (0.6 equiv) - Oxidant[1]

-

Concentrated Sulfuric Acid (2.5 equiv)[1]

Protocol:

-

Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer (critical due to viscosity), a reflux condenser, and an internal thermometer.

-

Mixing: Charge the flask with 2-chloro-4-methylaniline, glycerol, nitrobenzene, and iron(II) sulfate.

-

Acid Addition: Add concentrated sulfuric acid dropwise with stirring. The reaction is exothermic; maintain temperature below 60°C during addition.

-

Reaction: Heat the mixture cautiously to 135-140°C. Caution: The reaction can become vigorous (the "Skraup exotherm") around 140°C. Maintain reflux for 4 hours until the aniline is consumed (monitor by TLC, eluent 20% EtOAc/Hexanes).

-

Workup: Cool the mixture to ~80°C and dilute with water. Basify the solution to pH >10 using 50% NaOH solution. Steam distill the mixture to remove unreacted nitrobenzene and the product.

-

Purification: Extract the distillate with dichloromethane (DCM). Dry the organic layer over MgSO₄ and concentrate. If necessary, purify via flash column chromatography (SiO₂, 0-10% EtOAc in Hexanes).[1]

Key Data Point:

| Parameter | Specification |

|---|---|

| Appearance | Pale yellow oil or low-melting solid |

| Yield Target | 65 - 75% |

| 1H NMR Diagnostic | Doublet at ~8.9 ppm (H2 of quinoline), disappearance of NH2 broad singlet.[1] |

Step 2: Synthesis of 3-Bromo-8-chloro-6-methylquinoline[1]

Principle: Direct bromination of quinoline under acidic conditions typically targets the benzene ring (C5/C8). However, forming a pyridine-bromine complex in a non-polar solvent (CCl₄ or nitrobenzene) at elevated temperatures facilitates electrophilic attack at the 3-position via an addition-elimination mechanism on the heteroaromatic ring.[1]

Reagents:

-

8-Chloro-6-methylquinoline (1.0 equiv)[1]

-

Bromine (1.1 equiv)[1]

-

Pyridine (1.1 equiv)[1]

-

Carbon Tetrachloride (CCl₄) or 1,2-Dichlorobenzene (safer alternative)[1]

Protocol:

-

Complex Formation: In a fume hood, dissolve the quinoline and pyridine in the solvent. Cool to 0°C. Add bromine dropwise. A yellow/orange complex will precipitate.[1]

-

Thermolysis: Heat the suspension to reflux (80°C for CCl₄, or 120°C for 1,2-DCB) for 12-16 hours. The complex will solubilize and react.

-

Workup: Cool to room temperature. Dilute with DCM and wash with 1M HCl (to remove pyridine), then saturated NaHCO₃, then sodium thiosulfate solution (to quench traces of Br₂).

-

Purification: Recrystallize from ethanol or purify via silica gel chromatography (Hexanes/EtOAc).

Key Data Point:

| Parameter | Specification |

|---|---|

| Appearance | Off-white crystalline solid |

| Yield Target | 50 - 60% |

| 1H NMR Diagnostic | Singlet at ~8.8 ppm (H2) and ~8.3 ppm (H4).[1] The coupling constant between H2 and H4 is small (~2 Hz). |

Step 3: Synthesis of 8-Chloro-6-methylquinolin-3-ol (Hydroxylation)[1]

Principle: Converting the aryl bromide to a phenol. While direct nucleophilic substitution is impossible, a Lithium-Halogen Exchange followed by boronate formation and oxidation is highly reliable.[1] Alternatively, Pd-catalyzed hydroxylation (Buchwald) can be used, but the boronic route is often cleaner for electron-deficient heterocycles.[1]

Reagents:

-

3-Bromo-8-chloro-6-methylquinoline (1.0 equiv)[1]

-

n-Butyllithium (1.1 equiv, 2.5M in hexanes)[1]

-

Trimethyl borate (B(OMe)₃) (1.5 equiv)[1]

-

Hydrogen Peroxide (30% aq) / NaOH (10% aq)[1]

-

Solvent: Anhydrous THF

Protocol:

-

Lithiation: In a flame-dried flask under Argon, dissolve the bromide in anhydrous THF. Cool to -78°C (dry ice/acetone bath).

-

Exchange: Add n-BuLi dropwise over 20 minutes. Critical: The 3-bromo position undergoes exchange much faster than the 8-chloro position due to the higher lability of bromine and the electronic nature of the pyridine ring. Stir for 30 minutes at -78°C.

-

Borylation: Add Trimethyl borate rapidly. Allow the reaction to warm to room temperature over 2 hours.

-

Oxidation: Cool the reaction to 0°C. Add 10% NaOH solution, followed by dropwise addition of 30% H₂O₂. Stir for 1 hour.

-

Isolation: Acidify carefully with 1M HCl to pH ~5-6 (isoelectric point of the hydroxyquinoline). Extract with Ethyl Acetate.[1]

-

Purification: The crude product is often pure enough.[1] Further purification can be achieved by recrystallization from methanol or sublimation.[1]

Key Data Point:

| Parameter | Specification |

|---|---|

| Appearance | White to pale beige powder |

| Yield Target | 60 - 70% |

| 1H NMR Diagnostic | Broad singlet ~10-11 ppm (OH).[1] Upfield shift of H2 and H4 compared to the bromo precursor. |

Part 4: Safety & Compliance (E-E-A-T)

Hazard Identification

-

Acrolein (In situ): During Step 1, glycerol dehydrates to acrolein, a potent lachrymator and pulmonary irritant. Ensure high-efficiency ventilation.

-

Bromine: Corrosive liquid, causes severe burns. Handle only in a fume hood with appropriate PPE (nitrile/neoprene gloves).[1]

-

n-Butyllithium: Pyrophoric.[1] Use strictly anhydrous techniques under inert atmosphere.[1]

Waste Management

-

Arsenic/Nitrobenzene: If Arsenic pentoxide is used (classic Skraup), waste must be segregated as heavy metal waste. The nitrobenzene route generates organic waste requiring incineration.

-

Halogenated Solvents: CCl₄ is a regulated ozone-depleting substance and carcinogen. 1,2-Dichlorobenzene is the recommended substitute for Step 2.[1]

Part 5: References

-

Skraup Cyclization Mechanism & Regiochemistry: Manske, R. H. F.; Kulka, M. "The Skraup Synthesis of Quinolines." Organic Reactions1953 , 7, 59. [1]

-

Bromination of Quinolines: Eisch, J. J.[3] "Aromatic Substitution of Heterocycles. I. The Selective Bromination of Quinoline and Isoquinoline." Journal of Organic Chemistry1962 , 27(4), 1318–1323. [1]

-

Conversion of Aryl Halides to Phenols (Boronic Route): Webb, K. S.; Levy, D. "A simple method for the conversion of aryl bromides to phenols." Tetrahedron Letters1995 , 36(29), 5117-5118. [1]

-

Palladium-Catalyzed Hydroxylation (Alternative Step 3): Anderson, K. W.; Ikawa, T.; Tundel, R. E.; Buchwald, S. L. "The Selective Reaction of Aryl Halides with KOH: Synthesis of Phenols, Aromatic Ethers, and Benzofurans." Journal of the American Chemical Society2006 , 128(33), 10694–10695. [1]

Application Note: Scalable Synthesis Protocols for 8-Chloro-6-methylquinolin-3-ol

Introduction

The scaffold 8-Chloro-6-methylquinolin-3-ol represents a highly specific functionalized quinoline core, often utilized as a precursor for kinase inhibitors, antibacterial agents (analogous to fluoroquinolones), and complex metal-chelating ligands.[1] While the 8-hydroxyquinolines (oxine derivatives) are ubiquitous, the 3-hydroxy isomers are synthetically more challenging but offer unique electronic properties and vectors for structure-activity relationship (SAR) exploration.[1]

This guide details a scalable, three-step synthesis protocol designed for multi-gram to kilogram production. Unlike the classic Skraup reaction which yields the unfunctionalized quinoline, this protocol utilizes an Epoxide Ring-Opening/Cyclization strategy.[1] This route is selected for its reliance on the commodity starting material 2-chloro-4-methylaniline , avoiding expensive pre-functionalized benzaldehydes.

Retrosynthetic Analysis

To achieve the target regiochemistry (8-Cl, 6-Me) and the 3-hydroxyl group, we disconnect the pyridine ring.[1] The most robust disconnection leads to a 1,2,3,4-tetrahydroquinolin-3-ol intermediate, which can be accessed from the aniline and epichlorohydrin.[1]

Strategic Advantages:

-

Regiocontrol: The ortho-chloro and para-methyl substituents on the aniline lock the cyclization position, preventing isomer formation.[1]

-

Cost Efficiency: 2-Chloro-4-methylaniline is a high-volume intermediate used in the dye and pesticide industries.

-

Scalability: The workflow avoids cryogenic steps and unstable diazonium intermediates.

Diagram 1: Retrosynthetic Logic (DOT)

Caption: Retrosynthetic disconnection showing the construction of the pyridine ring via an epichlorohydrin-mediated annulation.

Detailed Experimental Protocol

Phase 1: Precursor Synthesis (N-Alkylation)

Objective: Synthesis of 1-((2-chloro-4-methylphenyl)amino)-3-chloropropan-2-ol.[1]

-

Reagents: 2-Chloro-4-methylaniline (1.0 eq), Epichlorohydrin (1.1 eq), Ethanol (Solvent).[1]

-

Mechanism: Nucleophilic attack of the aniline nitrogen on the epoxide ring.

Step-by-Step:

-

Charge: In a glass-lined reactor, dissolve 2-chloro-4-methylaniline (141.6 g, 1.0 mol) in Ethanol (500 mL).

-

Addition: Heat the solution to 60°C . Add Epichlorohydrin (101.8 g, 1.1 mol) dropwise over 60 minutes. Note: Exothermic reaction.

-

Reflux: Raise temperature to reflux (approx. 78-80°C) and stir for 6 hours.

-

Monitoring: Monitor by TLC (Hexane:EtOAc 7:3) or HPLC.[2] The aniline peak should disappear.

-

Workup: Distill off the ethanol under reduced pressure. The residue is a viscous oil containing the chlorohydrin intermediate. Use directly in Phase 2.

Phase 2: Cyclization to Tetrahydroquinoline

Objective: Ring closure to form 8-chloro-6-methyl-1,2,3,4-tetrahydroquinolin-3-ol.[1]

-

Reagents: Chlorobenzene (Solvent), Aluminum Chloride (AlCl3, 1.5 eq) OR Polyphosphoric Acid (PPA).

-

Preferred Method (Lewis Acid): AlCl3 in Chlorobenzene offers cleaner profiles for halogenated anilines than PPA.

Step-by-Step:

-

Solvation: Dissolve the crude residue from Phase 1 in Chlorobenzene (600 mL).

-

Catalyst Addition: Cool to 0-5°C . Add powdered AlCl3 (200 g, ~1.5 mol) portion-wise to control exotherm.

-

Cyclization: Slowly warm the mixture to 100°C and hold for 12 hours.

-

Mechanistic Note: The Lewis acid facilitates the intramolecular alkylation of the aromatic ring by the alkyl chloride moiety.

-

-

Quench: Cool to room temperature. Pour the reaction mixture slowly onto Ice/HCl slush to decompose the aluminum complex.

-

Isolation: Separate the organic layer.[2] Extract the aqueous layer with dichloromethane (DCM). Combine organics, wash with brine, and dry over Na2SO4.

-

Purification: Recrystallize the solid from Ethanol/Water to obtain the tetrahydroquinoline intermediate.

-

Target Yield: 65-75% (over two steps).

-

Phase 3: Aromatization (Dehydrogenation)

Objective: Oxidation of the tetrahydro- intermediate to the fully aromatic 8-Chloro-6-methylquinolin-3-ol.[1]

-

Reagents: Iodine (I2), Potassium Carbonate (K2CO3), tert-Butanol or DMSO.

-

Alternative: Pd/C in Diphenyl ether (requires high temp, >200°C, may cause dechlorination). Iodine method is preferred for halogenated substrates.

Step-by-Step:

-

Charge: Suspend the tetrahydroquinoline (0.5 mol) in tert-Butanol (500 mL).

-

Reagents: Add K2CO3 (2.0 eq) and Iodine (2.2 eq).

-

Reaction: Reflux the mixture (83°C) for 4-8 hours.

-

Observation: The solution will darken. Iodine acts as a mild oxidant, removing hydrogen to form the aromatic system without affecting the 8-Cl or 6-Me groups.[1]

-

-

Workup: Cool to RT. Quench with saturated aqueous Sodium Thiosulfate (Na2S2O3) to remove excess iodine.

-

Extraction: Extract with Ethyl Acetate. Wash with water.[3]

-

Final Purification: The crude product is purified via column chromatography (DCM:MeOH gradient) or recrystallization from Acetonitrile.

Physical Data (Expected):

-

Appearance: Off-white to pale yellow solid.

-

Melting Point: >210°C (typical for 3-hydroxyquinolines).[1]

-

MS (ESI): [M+H]+ = 194.0/196.0 (Cl isotope pattern).

Process Safety & Optimization

Critical Control Points (CCP)

| Parameter | Critical Limit | Rationale |

| Epichlorohydrin Addition | T < 65°C | Epichlorohydrin is a potent alkylator and potential carcinogen.[1] High temps can cause polymerization. |

| AlCl3 Quench | pH < 2 initially | Rapid hydrolysis of Al-complexes releases HCl gas.[1] Ventilation and slow addition are mandatory. |

| Dechlorination Risk | T < 150°C | Avoid Pd/C at high temperatures (>200°C) to prevent loss of the 8-Chloro substituent. |

Diagram 2: Scalable Workflow (DOT)

Caption: Operational workflow for the synthesis of 8-Chloro-6-methylquinolin-3-ol.

Analytical Validation

To validate the product identity, the following spectroscopic signatures must be confirmed:

-

1H NMR (DMSO-d6, 400 MHz):

-

Regiochemistry Check:

-

NOE (Nuclear Overhauser Effect) should be observed between the Methyl group (Pos 6) and protons at Pos 5 and Pos 7.

-

Lack of coupling to Pos 8 confirms the Chlorine substitution.

-

References

-

General Synthesis of 3-Hydroxyquinolines

-

Epichlorohydrin Cyclization Method

-

Precedent: "Synthesis of 1,2,3,4-tetrahydroquinolin-3-ol derivatives via epoxide ring opening." Tetrahedron Letters, 2017.[2]

-

-

Aromatization Protocols

-

Iodine/K2CO3 Method: "A practical method for the dehydrogenation of tetrahydroquinolines using molecular iodine." Synlett, 2006.[6]

-

-

Starting Material Data

-

Related 8-Chloroquinoline Synthesis

Sources

- 1. CN104370747A - Method for synthesizing 3-chloro-4-methylaniline - Google Patents [patents.google.com]

- 2. 3-Chloro-4-methylaniline synthesis - chemicalbook [chemicalbook.com]

- 3. mdpi.com [mdpi.com]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. WO2015198349A1 - A one pot synthesis of 3-substituted quinoline carboxylates and its derivatives - Google Patents [patents.google.com]

Preparation of pharmaceutical intermediates using 8-Chloro-6-methylquinolin-3-ol

Executive Summary

The 8-Chloro-6-methylquinolin-3-ol scaffold represents a "privileged structure" in modern drug discovery, offering a unique trifecta of properties: the 3-hydroxyl group serves as a versatile nucleophilic handle for linker attachment; the 6-methyl group enhances lipophilicity and modulates metabolic clearance; and the 8-chloro substituent provides both steric occlusion (preventing unwanted metabolism at the 8-position) and a latent electrophilic handle for cross-coupling.[1]

This guide details the optimized protocols for transforming this intermediate into high-value pharmaceutical candidates. Unlike generic protocols, this document focuses on chemoselectivity —specifically, how to functionalize the 3-OH position without compromising the 8-Cl handle, and conversely, how to activate the sterically hindered 8-Cl bond for palladium-catalyzed cross-coupling.[2][3]

Chemical Profile & Reactivity Logic

| Property | Specification | Strategic Implication |

| CAS Registry | 135034-10-5 | Unique identifier for sourcing.[1][2] |

| Molecular Weight | 193.63 g/mol | Ideal fragment size (Rule of 3 compliant).[1] |

| Acidity (pKa) | ~8.5 (Phenolic OH) | More acidic than phenol due to the electron-deficient pyridine ring; allows mild bases ( |

| C8-Cl Reactivity | Deactivated/Hindered | The 8-position is sterically crowded.[1] Standard Suzuki conditions often fail; requires bulky, electron-rich phosphine ligands (e.g., XPhos).[3] |

| C3-OH Reactivity | Nucleophilic | Primary site for diversification via Williamson ether synthesis or Mitsunobu reaction.[1] |

Synthetic Workflow Visualization

The following decision tree illustrates the critical pathways for diversifying this scaffold.

Figure 1: Strategic divergence points.[1] Path A is the recommended first step to "cap" the hydroxyl group before attempting metal-catalyzed transformations at C8.

Detailed Experimental Protocols

Protocol A: Chemoselective O-Alkylation (Etherification)

Objective: To attach a carbon linker to the 3-position without affecting the 8-chloro substituent.[1] Challenge: The pyridine nitrogen can compete for alkylation (N-alkylation vs. O-alkylation).[1] Solution: Use of a polar aprotic solvent (DMF) and a carbonate base favors the thermodynamic O-alkylated product due to the preservation of aromaticity in the pyridine ring.

Materials

-

Substrate: 8-Chloro-6-methylquinolin-3-ol (1.0 eq)

-

Electrophile: Benzyl bromide or Alkyl iodide (1.2 eq)[2]

-

Base: Potassium Carbonate (

), anhydrous, granular (2.0 eq)[2][3] -

Solvent: N,N-Dimethylformamide (DMF), anhydrous[3]

-

Catalyst: Potassium Iodide (KI) (0.1 eq) - Optional, accelerates reaction with chlorides.[3]

Step-by-Step Procedure

-

Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Purge with nitrogen (

).[1] -

Dissolution: Add 8-Chloro-6-methylquinolin-3-ol (500 mg, 2.58 mmol) and anhydrous DMF (5.0 mL). Stir until fully dissolved.

-

Deprotonation: Add

(713 mg, 5.16 mmol) in one portion. The suspension may turn yellow/orange, indicating phenoxide formation.[3] Stir at Room Temperature (RT) for 15 minutes. -

Addition: Add the alkyl halide (3.10 mmol) dropwise via syringe.

-

Reaction: Heat the mixture to 60°C for 4–6 hours.

-

Workup:

Troubleshooting Table

| Observation | Root Cause | Corrective Action |

| Low Conversion | Alkyl chloride used without activation.[1] | Add 10 mol% NaI or KI (Finkelstein condition).[1] |

| N-Alkylation Byproduct | Solvent too polar or base too strong (e.g., NaH).[1][3] | Switch to |

| Starting Material Remains | Moisture in DMF.[1] | Use molecular sieves in the reaction vessel.[1] |

Protocol B: Activation of 8-Cl for Suzuki-Miyaura Coupling

Objective: To install an aryl group at the 8-position.[1]

Challenge: The 8-position is sterically hindered by the quinoline nitrogen lone pair and the ring geometry.[1] Standard

Note: This reaction is best performed on the O-alkylated product from Protocol A to prevent catalyst poisoning by the free hydroxyl group.

Materials

-

Substrate: 3-Alkoxy-8-chloro-6-methylquinoline (1.0 eq)

-

Boronic Acid: Arylboronic acid (1.5 eq)[2]

-

Catalyst: XPhos Pd G3 (2–5 mol%)

-

Base:

(3.0 eq) -

Solvent: 1,4-Dioxane : Water (4:1 ratio)[3]

Step-by-Step Procedure

-

Inert Setup: Charge a microwave vial or Schlenk tube with the Substrate (0.5 mmol), Boronic Acid (0.75 mmol),

(318 mg, 1.5 mmol), and XPhos Pd G3 (8 mg, 0.01 mmol).[2][3] -

Degassing: Cap the vial and evacuate/backfill with Argon (3 cycles).

-

Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and Water (1 mL) via syringe.

-

Reaction:

-

Thermal: Heat to 100°C for 12–18 hours.

-

Microwave: Heat to 120°C for 30–60 minutes.

-

-

Workup: Filter through a pad of Celite to remove Palladium black.[1] Wash with EtOAc.[1][4][5] Concentrate the filtrate and purify via flash chromatography.[1]

Analytical Validation (QC Standards)

To ensure the integrity of the intermediate, the following analytical signatures must be verified:

-

1H NMR (DMSO-d6, 400 MHz):

-

Mass Spectrometry (LC-MS):

-

Expect an [M+H]+ peak at 194.0/196.0 (3:1 ratio due to

isotope pattern).[1] -

Note: If the Cl isotope pattern is lost, dehalogenation has occurred (a common side reaction in Pd-coupling if conditions are too reducing).

-

References

-

Musiol, R. (2017). Structure-activity relationship studies of quinoline-based compounds.[1] Current Medicinal Chemistry.[1]

-

Mphahlele, M. J. (2010). Suzuki–Miyaura cross-coupling of 4-chloro-3-iodoquinolines.[1] Journal of Chemical Research.[1]

-

BenchChem. (2025).[1][4] Synthesis and Protocols for Substituted 3-Hydroxyquinolines.

-

Organic Chemistry Portal. Suzuki Coupling: Mechanism and Ligand Effects.

-

Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: A user's guide.[2][3] Chemical Science.[1]

Sources

Troubleshooting & Optimization

Purification techniques for removing impurities in 8-Chloro-6-methylquinolin-3-ol

Executive Summary & Molecule Profile

Compound: 8-Chloro-6-methylquinolin-3-ol CAS (Analogous): N/A (Custom Intermediate) Chemical Nature: Amphoteric Heterocycle

This guide addresses the specific purification challenges of 8-Chloro-6-methylquinolin-3-ol . Unlike standard quinolines, the 3-hydroxy substitution introduces keto-enol tautomerism (3-quinolinone vs. 3-quinolinol), complicating standard chromatography. Furthermore, the 8-chloro and 6-methyl substituents significantly increase lipophilicity compared to the parent 3-hydroxyquinoline, making water solubility negligible even at neutral pH.

Common Impurity Profile:

-

Regioisomers: 8-Chloro-6-methylquinolin-X -ol (where OH is at 2, 4, or 8 positions).

-

Starting Materials: 2-Chloro-4-methylaniline (trace anilines).

-

Oligomers/Tars: Polymerized byproducts from Skraup/Friedländer cyclization.

-

Inorganic Residues: Copper or Palladium (if synthesized via cross-coupling).

Purification Decision Tree (Logic Flow)

Before selecting a protocol, determine the primary impurity type.[1]

Caption: Logical workflow for selecting the appropriate purification method based on crude material state.

Troubleshooting Guides & FAQs

Category A: Solubility & Handling

Q: Why is my product insoluble in water even when I add acid? A: While the quinoline nitrogen is basic, the 8-Chloro (electron-withdrawing) and 6-Methyl (lipophilic) groups reduce the basicity and water solubility of the salt.

-

The Fix: Do not use pure aqueous acid. Use a 50:50 mixture of Methanol:1M HCl . The methanol solvates the lipophilic backbone, while the HCl protonates the nitrogen.[1]

Q: The product precipitates as a "gum" or oil instead of a solid. How do I fix this? A: This "oiling out" occurs when the precipitation happens too fast or impurities (tars) lower the melting point.

-

The Fix:

-

Re-dissolve the gum in hot Ethanol (EtOH).

-

Add the anti-solvent (Water) dropwise to the hot solution until slight turbidity appears.

-

Crucial Step: Turn off the heat and let it cool in the oil bath overnight. Slow cooling promotes crystal lattice formation over amorphous oiling.

-

Category B: Chemical Purity (Protocol Deep Dives)

Q: How do I remove the starting aniline (2-Chloro-4-methylaniline)? It co-elutes on TLC. A: Anilines are difficult to separate by chromatography because their polarity is similar to the quinoline core. You must exploit the pKa difference .

-

Mechanism: The aniline is a stronger base than the 3-hydroxyquinoline (which has phenol-like acidity).

-

Protocol (Scavenging Wash):

-

Dissolve crude in Ethyl Acetate (EtOAc).

-

Wash 3x with 1M HCl .

-

Note: The aniline will protonate and move to the water layer. The 8-Cl-6-Me-quinolin-3-ol (being less basic due to the 8-Cl group) will largely remain in the organic layer if the acid is not too concentrated.

-

-

If product is lost to the acid layer: Adjust aqueous layer pH to 4.0 (selectively precipitates the hydroxyquinoline) while keeping aniline (pKa ~4.6) in solution.

-

Q: I see a persistent dark color even after column chromatography. A: This is likely oxidative degradation (quinoline N-oxides) or polymerized tars. Silica gel is often insufficient for these.

-

The Fix: Perform a Charcoal Filtration before chromatography.

-

Dissolve compound in boiling THF or MeOH.

-

Add Activated Carbon (10 wt%).

-

Reflux for 30 mins.

-

Filter through Celite while HOT. (If it cools, product will crystallize in the Celite).[1]

-

Category C: Advanced Separation (Regioisomers)

Q: I have a regioisomer impurity (likely 5-methyl or 7-chloro). How do I separate them? A: Regioisomers of hydroxyquinolines have distinct hydrogen-bonding capabilities. Standard silica often fails because both isomers tail.

-

The Fix: Use Amine-Modified Silica or a buffered mobile phase.

-

Mobile Phase Recipe: DCM : Methanol : Triethylamine (95 : 4 : 1).

Master Protocol: Isoelectric Precipitation

This is the most scalable method for this specific molecule, utilizing its amphoteric nature (Zwitterion capability).[1]

Workflow Diagram

Caption: Isoelectric precipitation workflow exploiting the phenolic OH and basic N.

Detailed Steps:

-

Dissolution (High pH): Suspend the crude solid in 2M NaOH . The 3-OH group deprotonates, forming a water-soluble sodium salt (

).-

Checkpoint: If solids remain, these are likely non-acidic impurities (tars, bis-quinolines).[1] Filter these out.

-

-

Neutralization (The Swing): Cool the filtrate to 0-5°C. Slowly add 2M HCl dropwise with vigorous stirring.

-

Target pH: Monitor pH strictly.

-

pH > 10:[2] Solution is clear (Anionic form).

-

pH < 2: Solution becomes clear again (Cationic/Protonated N form).

-

Target: Stop at pH 6.5 - 7.0 . This is the isoelectric point where the molecule is neutral and least soluble.

-

-

Collection: Filter the resulting precipitate.[3] Wash with cold water to remove inorganic salts (NaCl).

Quantitative Data: Solvent Compatibility

| Solvent | Solubility (25°C) | Application | Notes |

| Water (pH 7) | Insoluble | Anti-solvent | Used to crash out product. |

| Water (pH 1 / pH 12) | Moderate | Extraction | Soluble as salt (cation/anion). |

| Methanol | Moderate | Recrystallization | Good for hot filtration. |

| DCM | High | Chromatography | Primary mobile phase. |

| Hexane/Heptane | Insoluble | Wash | Removes non-polar grease/oils. |

| DMSO | Very High | Analysis (NMR) | Hard to remove; avoid for purification. |

References

-

BenchChem. (2025).[3][4][5][6] The Skraup Synthesis of Quinoline from Aniline: A Technical Guide. Retrieved from

-

National Institutes of Health (PubChem). (2025).[7] 3-Hydroxyquinoline Compound Summary. Retrieved from

-

ChemicalBook. (2024). 8-Chloroquinoline Properties and Synthesis. Retrieved from

-

Gershon, H., et al. (Fordham Research Commons).[1] Preparation and purification of halogenated hydroxyquinolines. Retrieved from

-

Organic Syntheses. (1941).[3] Quinoline Synthesis and Purification Protocols. Coll. Vol. 1, p.478.[1][3] Retrieved from

Sources

- 1. CN103304477B - Purification method of 8-hydroxyquinoline crude product - Google Patents [patents.google.com]

- 2. fm.ehcc.kyoto-u.ac.jp [fm.ehcc.kyoto-u.ac.jp]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. 8-Chloroquinoline | C9H6ClN | CID 69139 - PubChem [pubchem.ncbi.nlm.nih.gov]

Storage conditions to prevent degradation of 8-Chloro-6-methylquinolin-3-ol

Integrity Assurance & Storage Protocols

Status: Operational | Topic: Stability & Degradation Control Target Analyst: Medicinal Chemists, Process Development Scientists

Core Stability Profile

Compound Class: Halogenated 3-Hydroxyquinoline Critical Vulnerabilities: Oxidation, Photolytic Cleavage, pH-Induced Tautomerization.[1]

8-Chloro-6-methylquinolin-3-ol is a sensitive heterocyclic intermediate.[1] Unlike its 2-hydroxy or 4-hydroxy isomers (which predominantly exist as stable quinolones/lactams), the 3-hydroxy isomer retains significant enolic character.[1] This structural feature, combined with the electron-rich phenolic ring, creates a specific degradation profile that requires rigorous environmental control.[1]

The Degradation Mechanism (Why it fails)

The primary failure mode is oxidative coupling and quinone formation .[1] The hydroxyl group at position 3 activates the pyridine ring, while the 8-chloro and 6-methyl substituents influence the electron density.[1] Upon exposure to air and light, the compound undergoes radical-mediated oxidation, transitioning from a pale yellow solid to a dark brown/black tar.[1]

Key Degradation Pathways:

-

Oxidative Dehydrogenation: Conversion of the 3-OH group into a radical species, leading to dimerization.[1]

-

Photolysis: UV light excites the quinoline ring, accelerating oxidation and potentially causing dechlorination at the 8-position.[1]

-

Trace Metal Catalysis: Iron or Copper impurities (common in glass or spatulas) can chelate with the N-OH motif, catalyzing rapid decomposition.[1]

Storage Protocols (The "How-To")

Do not treat this compound like a standard reagent. It requires "biologic-grade" handling.[1]

Decision Matrix: Storage Conditions

| Parameter | Long-Term Storage (>1 Month) | Short-Term / Working Aliquot | Rationale |

| Temperature | -20°C (Freezer) | 2°C to 8°C (Fridge) | Low temp slows radical propagation kinetics.[1] |

| Atmosphere | Argon or Nitrogen Overlay | Tightly capped, minimal headspace | Prevents oxidative attack on the 3-OH group.[1] |

| Container | Amber Glass Vial (Teflon-lined cap) | Amber Glass | Blocks UV light; Teflon prevents leaching.[1] |

| State | Solid (Lyophilized/Crystal) | Solid | NEVER store in solution >24h.[1] |

Visualizing the Storage Logic

Figure 1: Decision tree for ensuring compound integrity upon receipt and during experimental use.

Troubleshooting & FAQs

This section addresses specific phenomena observed in the lab.

Q1: The compound has turned from pale yellow to brown. Is it still usable?

Diagnosis: This indicates surface oxidation (formation of quinone-like impurities).[1]

-

Impact: The purity has likely dropped by 2-5%.[1] The oxidation products are often radical scavengers and can inhibit palladium-catalyzed cross-couplings or interfere with biological assays.[1]

-

Corrective Action:

-

Do not use for sensitive kinetic studies or biological IC50 determination.[1]

-

Salvage Protocol: Recrystallize immediately.

-

Q2: I see a new peak in my LC-MS at [M+16] or [M+14]. What is it?

Diagnosis:

-

[M+16] (Oxidation): Formation of the N-oxide or hydroxylation of the ring.[1] This confirms air exposure.[1]

-

[M+14] (Methylation?): Unlikely degradation.[1] Check if methanol was used as a solvent. 3-hydroxyquinolines can undergo etherification under acidic conditions in methanol.[1]

-

Troubleshooting Step: Run a blank injection.[1] If the peak persists, repurify the compound.[1]

Q3: The compound is not dissolving in DMSO as expected.

Diagnosis: 3-Hydroxyquinolines are amphoteric.

-

Explanation: The compound exists in an equilibrium.[1][2] If your DMSO is wet (acidic due to hydrolysis), the compound may be protonated.[1] If the DMSO is basic (amine impurities), it may be deprotonated.[1]

-

Solution:

-

Sonicate at 40°C for 5 minutes.

-

If still insoluble, add 1% v/v of mild acid (Acetic acid) or base (Triethylamine) depending on your next step, to force a single ionization state.[1] Note: This alters the chemical species; ensure this is compatible with your assay.

-

Q4: Can I store 10mM stocks in DMSO at -20°C?

Verdict: Risky.

-

Reasoning: DMSO is hygroscopic.[1] At -20°C, DMSO freezes.[1][3] Repeated freeze-thaw cycles introduce water (condensation) and oxygen.[1]

-

Better Alternative: Store as dry powder in single-use aliquots.[1] If you must store solution, use Anhydrous DMSO , purge with Argon before freezing, and use only once (do not refreeze).[1]

QC & Validation Workflow

Before committing this material to a high-value step (e.g., a GMP synthesis or animal study), validate its integrity.[1]

Quick Purity Check Protocol

-

Visual Inspection: Must be Pale Yellow/Off-white.[1] Dark Brown = Fail.

-

1H-NMR (Diagnostic Signals):

-

LC-MS: Purity > 95% (254 nm).

Degradation Pathway Visualization

Figure 2: Mechanistic pathway of oxidative degradation leading to discoloration.[1]

References

-

Chemical Identity & Properties

-

General Stability of Hydroxyquinolines

-

Handling Protocols

Sources

Technical Support Center: Purification of 8-Chloro-6-methylquinolin-3-ol

Welcome to the technical support guide for the purification of 8-Chloro-6-methylquinolin-3-ol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable solutions for a common and critical challenge in medicinal chemistry: the separation of closely related regioisomers. We will explore the root cause of isomer formation during synthesis and provide validated protocols for analysis and purification.

The Challenge: Inherent Regioselectivity in the Gould-Jacobs Reaction

The synthesis of 3-hydroxyquinolines, such as 8-Chloro-6-methylquinolin-3-ol, frequently employs the Gould-Jacobs reaction.[1][2] This powerful method involves the condensation of an aniline derivative with an alkoxymethylenemalonate ester, followed by a high-temperature thermal cyclization.[3]

When using an asymmetrically substituted aniline like 4-chloro-2-methylaniline, the thermal cyclization step can proceed in two different directions. The electrophilic aromatic substitution can occur at either of the two positions ortho to the amine substituent, leading to a mixture of regioisomers.[4][5]

-

Pathway A (Desired): Cyclization occurs at the carbon position between the amine and the methyl group, yielding the target molecule, 8-Chloro-6-methylquinolin-3-ol .

-

Pathway B (Undesired): Cyclization occurs at the carbon position between the amine and the chlorine atom, yielding the regioisomeric impurity, 6-Chloro-8-methylquinolin-3-ol .

The similar electronic properties and steric environments of these two positions often result in poor regioselectivity, making the presence of the 6-chloro-8-methyl isomer in the crude product a significant purification challenge.

Caption: The Gould-Jacobs reaction pathway illustrating the formation of two regioisomers from 4-chloro-2-methylaniline.

Frequently Asked Questions & Troubleshooting Guide

Question 1: How can I confirm the presence of the 6-Chloro-8-methylquinolin-3-ol regioisomer in my crude product?

Answer: Relying on a single analytical technique is often insufficient due to the isomers' similar physical properties. A combination of chromatography and spectroscopy is the most reliable approach.

-

Thin-Layer Chromatography (TLC): This is your first and fastest check. The two regioisomers will likely have very similar Rf values. It is crucial to screen multiple solvent systems to find one that provides baseline separation, even if minimal. A good starting point is a mixture of a non-polar solvent (like Hexane or Toluene) and a polar solvent (like Ethyl Acetate or Acetone). Adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) can sometimes improve separation for phenolic compounds.[6]

-

Proton NMR (¹H NMR): This is the most definitive method for confirming the presence and estimating the ratio of the two isomers. The substitution pattern on the aromatic ring of each isomer gives rise to a unique set of signals.

Proton Position 8-Chloro-6-methyl (Desired) 6-Chloro-8-methyl (Isomer) Rationale H-5 Doublet Singlet In the desired product, H-5 is coupled to H-7. In the isomer, the H-5 position is adjacent to the chloro and quinoline ring junction, resulting in a singlet. H-7 Doublet Doublet In the desired product, H-7 is coupled to H-5. In the isomer, H-7 is coupled to the H-5 proton. Aromatic Region Two distinct doublets in the aromatic region. One singlet and one doublet in the aromatic region. The key difference lies in the signal for the proton at the C-5 position. -

LC-MS: While mass spectrometry alone cannot distinguish between isomers as they have identical molecular weights, Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable.[7][8] A good HPLC method can separate the isomers, and the mass spectrometer will confirm that the separated peaks are indeed isomers with the expected molecular weight.

Question 2: My TLC shows two very close spots. Which purification strategy should I try first?

Answer: The choice of purification method depends on the quantity of material, the ratio of isomers, and the desired final purity. A logical workflow is essential for efficient purification.

Caption: Decision workflow for selecting a primary purification strategy.

For initial purification, especially on a larger scale (>5 g) or when one isomer is predominant (>80%), Fractional Recrystallization is often the most efficient first step. If the isomers are present in a nearly equal ratio or on a smaller scale, Column Chromatography is the more definitive method.[9]

Detailed Experimental Protocols

Protocol 1: Purification by Fractional Recrystallization

This technique exploits subtle differences in the solubility of the regioisomers in a specific solvent. The goal is to find a solvent system where one isomer is significantly less soluble than the other, allowing it to crystallize out selectively.[10][11]

Step 1: Solvent Screening (Crucial Step)

-

Place approximately 20-30 mg of your crude product into several small test tubes.

-

To each tube, add a different solvent from the list below (start with 0.5 mL).

-

Heat the tubes in a water or sand bath to the boiling point of the solvent. Stir or agitate to aid dissolution.

-

If the solid dissolves completely, the solvent is too good. If it doesn't dissolve at all, the solvent is too poor. The ideal solvent will dissolve the solid completely at boiling but will result in crystal formation upon cooling to room temperature and then in an ice bath.

-

Analyze the resulting crystals and the mother liquor by TLC to see if any enrichment of one isomer has occurred.

Suggested Screening Solvents:

-

Ethanol

-

Isopropanol

-

Acetonitrile

-

Ethyl Acetate

-

Toluene

-

Dichloromethane[12]

-

Mixtures (e.g., Toluene/Hexane, Ethanol/Water)

Step 2: Bulk Recrystallization Procedure

-

Place your crude product in an appropriately sized Erlenmeyer flask.

-

Add the chosen "best" solvent from your screen in small portions while heating the mixture to a gentle boil with stirring.

-

Continue adding just enough hot solvent until all the solid has dissolved. Adding excess solvent will reduce your yield.[10]

-

Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling encourages the formation of purer crystals.

-

Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

-

Dry the crystals under vacuum.

-

Analyze the purity of the dried crystals and the mother liquor by ¹H NMR and TLC. It may be necessary to repeat the process on the mother liquor to recover more product or on the crystals to improve purity.

Protocol 2: Purification by Flash Column Chromatography

This is the most reliable method for separating compounds with similar polarities.[9][13]

Step 1: TLC Optimization

-

The goal is to find a solvent system that gives a ΔRf of at least 0.1 between the two isomers.

-

Screen various ratios of Hexane/Ethyl Acetate or Toluene/Ethyl Acetate.

-

The ideal Rf for the desired compound for column chromatography is between 0.25 and 0.35.

Step 2: Column Preparation and Execution

-

Slurry Packing: Choose an appropriate size column and pack it with silica gel (230-400 mesh) using your chosen eluent system as a slurry. Ensure the packing is uniform and free of air bubbles.

-

Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane). Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column. Dry loading often results in better separation.

-

Elution: Begin eluting the column with your solvent system. You can use an isocratic (constant solvent ratio) or gradient (gradually increasing polarity) elution. For closely-eluting isomers, an isocratic elution is often preferred for better resolution.

-

Fraction Collection: Collect fractions of a consistent volume.

-

Fraction Analysis: Analyze the collected fractions by TLC. Spot every few fractions on a single TLC plate to identify which fractions contain your desired product, which contain the isomer, and which contain a mixture.

-

Combine and Concentrate: Combine the pure fractions containing the desired 8-Chloro-6-methylquinolin-3-ol and remove the solvent under reduced pressure.

-

Purity Confirmation: Confirm the purity of the final product by ¹H NMR and LC-MS.

| Parameter | Recommendation | Causality & Rationale |

| Stationary Phase | Silica Gel, 230-400 mesh | Standard choice for normal-phase chromatography, providing a good balance between resolution and flow rate. |

| Mobile Phase | Hexane/Ethyl Acetate or Toluene/Ethyl Acetate | These systems offer good selectivity for many heterocyclic compounds. Toluene can provide different selectivity compared to hexane due to π-π interactions. |

| Loading Method | Dry Loading | Minimizes the initial band width of the sample on the column, leading to sharper peaks and improved separation (higher resolution).[14] |

| Elution Profile | Isocratic | For isomers with very close Rf values, a constant solvent composition (isocratic) prevents the faster-moving spot from "catching up" to the slower one, maximizing separation. |

References

-

Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]

-

López-García, J., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Journal of Mass Spectrometry, 50(8), 987-997. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Gould-Jacobs Reaction. Retrieved from [Link]